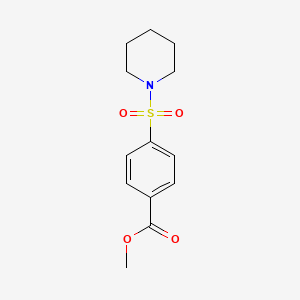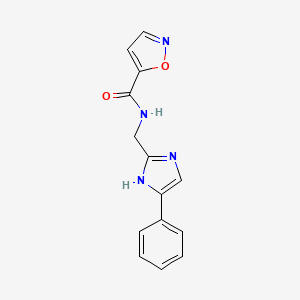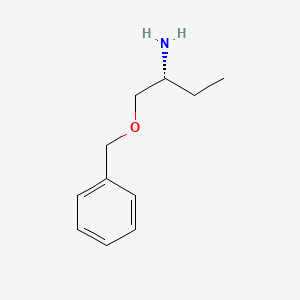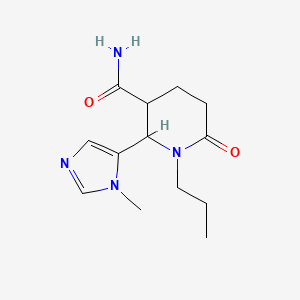
Methyl 4-(piperidine-1-sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(piperidine-1-sulfonyl)benzoate” is a chemical compound with the CAS Number: 577752-97-7 . It has a molecular weight of 283.35 and its IUPAC name is methyl 4- (1-piperidinylsulfonyl)benzoate .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(piperidine-1-sulfonyl)benzoate” can be represented by the InChI Code: 1S/C13H17NO4S/c1-18-13(15)11-5-7-12(8-6-11)19(16,17)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 . This code represents the unique structure of the molecule.Physical And Chemical Properties Analysis
“Methyl 4-(piperidine-1-sulfonyl)benzoate” has a molecular weight of 283.35 . More specific physical and chemical properties were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
Methyl 4-(piperidine-1-sulfonyl)benzoate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine moiety is a common structural feature in many drugs, contributing to their pharmacological activity. This compound can be used to synthesize derivatives that act as active pharmaceutical ingredients (APIs) in medications targeting a range of conditions, from neurological disorders to inflammation .
Development of Antidepressants
The piperidine structure is often found in molecules with antidepressant activity. Researchers can modify Methyl 4-(piperidine-1-sulfonyl)benzoate to create new compounds that may exhibit improved efficacy and reduced side effects compared to existing antidepressants .
Anti-inflammatory Agents
Compounds derived from Methyl 4-(piperidine-1-sulfonyl)benzoate can be explored for their anti-inflammatory properties. By adjusting the sulfonyl group, scientists can develop novel non-steroidal anti-inflammatory drugs (NSAIDs) that offer alternative mechanisms of action .
Analgesics Development
The modification of Methyl 4-(piperidine-1-sulfonyl)benzoate can lead to the creation of new analgesics. Piperidine derivatives are known to interact with various receptors in the nervous system, which can be harnessed to develop pain-relief medications .
Antimicrobial Research
Piperidine derivatives have shown potential as antimicrobial agents. By synthesizing new compounds from Methyl 4-(piperidine-1-sulfonyl)benzoate , researchers can investigate their efficacy against a range of bacterial and fungal pathogens .
Cancer Treatment Exploration
The structural flexibility of Methyl 4-(piperidine-1-sulfonyl)benzoate allows for the design of molecules that may interfere with cancer cell proliferation. These derivatives can be studied for their potential use in chemotherapy regimens .
Neuroprotective Compound Synthesis
Research into neurodegenerative diseases can benefit from compounds derived from Methyl 4-(piperidine-1-sulfonyl)benzoate . These substances can be designed to protect neurons from damage, offering hope for treatments of conditions like Alzheimer’s and Parkinson’s disease .
Chemical Biology Probes
In chemical biology, Methyl 4-(piperidine-1-sulfonyl)benzoate can be used to create probes that help elucidate biological pathways and molecular interactions. These probes can be particularly useful in understanding diseases at the molecular level .
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 4-piperidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-18-13(15)11-5-7-12(8-6-11)19(16,17)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAZFALZRCGBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(piperidine-1-sulfonyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenethyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2879410.png)
![(Z)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2879415.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}propanamide](/img/structure/B2879417.png)



![tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2879424.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2879426.png)

![N-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2879431.png)

![2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2879433.png)